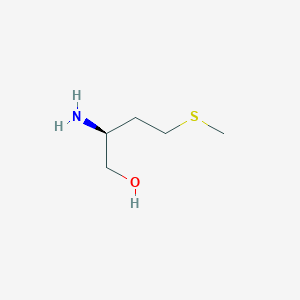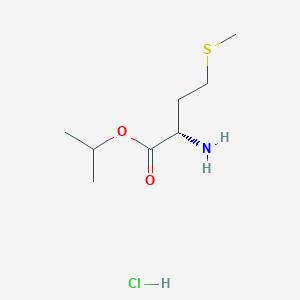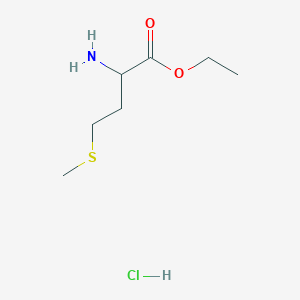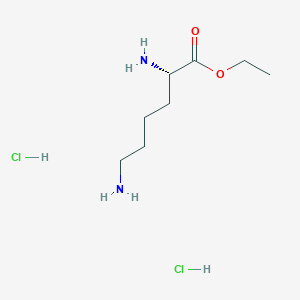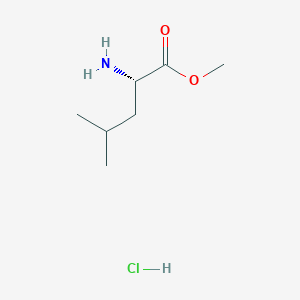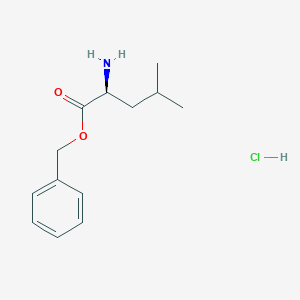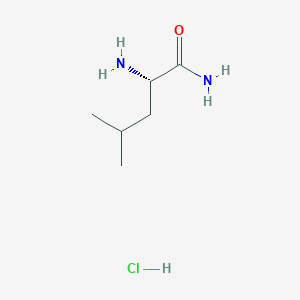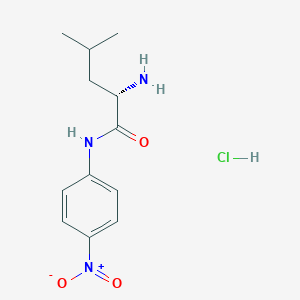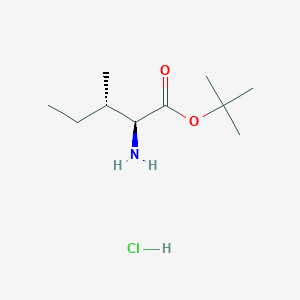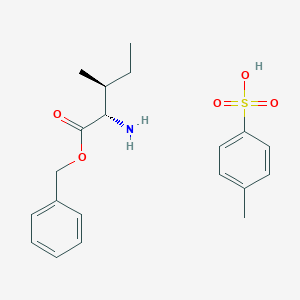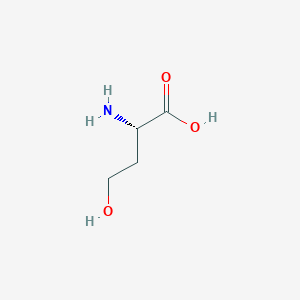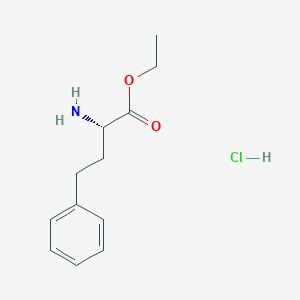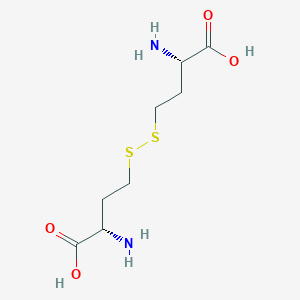
L-(-)-3-フェニル乳酸
概要
説明
D-3-フェニル乳酸: は、化学式C9H10O3 ®-2-ヒドロキシ-3-フェニルプロパン酸 の天然有機化合物です。 この化合物は、白色の結晶性物質であり、細菌と真菌の両方に効果的な、幅広い抗菌作用で知られています .
科学的研究の応用
作用機序
D-3-フェニル乳酸は、微生物の細胞膜構造を破壊することで抗菌効果を発揮し、細胞内容物の漏出とバイオフィルム形成の阻害につながります . 特に、ヒトと類人猿に特異的なHCA3受容体を標的にし、免疫細胞にシグナルを送信して免疫応答を誘導します .
類似化合物の比較
類似化合物:
- L-3-フェニル乳酸
- フェニルピルビン酸
- フェニルプロパン酸
独自性:
生化学分析
Cellular Effects
It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of L-(-)-3-Phenyllactic acid is another area of active research. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies are ongoing to investigate these aspects of L-(-)-3-Phenyllactic acid .
Dosage Effects in Animal Models
Studies on the effects of different dosages of L-(-)-3-Phenyllactic acid in animal models are limited. Such studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of L-(-)-3-Phenyllactic acid within cells and tissues is another area of active research. This could include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件:
化学合成: D-3-フェニル乳酸は、ラネーニッケルまたは炭素担持パラジウムなどの触媒を用いた、フェニルピルビン酸の触媒的接触水素化によって合成することができます.
バイオテクノロジーアプローチ: 酵素的生成は、乳酸脱水素酵素を用いた、フェニルピルビン酸のD-3-フェニル乳酸への変換を伴います。
工業的生産方法:
化学反応の分析
反応の種類:
酸化: D-3-フェニル乳酸は、酸化反応を受けてフェニルピルビン酸を生成することができます。
還元: フェニルプロパン酸に還元することができます。
置換: 特定の条件下で、ヒドロキシル基を他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 炭素担持パラジウムなどの触媒が還元反応に使用されます。
置換: ハロゲン化反応の場合、ハロゲン化剤などの様々な試薬が、目的の置換に応じて使用することができます。
主な生成物:
フェニルピルビン酸: 酸化による。
フェニルプロパン酸: 還元による。
置換誘導体: 置換反応に応じて。
類似化合物との比較
特性
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904708 | |
| Record name | (R)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-3-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7326-19-4, 20312-36-1 | |
| Record name | (+)-3-Phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyllactic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLLACTIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-3-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 125 °C | |
| Record name | L-3-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While specific interactions and downstream effects depend on the context, research shows that (S)-2-Hydroxy-3-phenylpropanoic acid can act as an inhibitor of certain enzymes. For example, it exhibits reversible inhibition of the esterase activity of carboxypeptidase A. [] Additionally, it is a known substrate analog for psychrophilic aromatic amino acids aminotransferase. [] Further research is needed to fully understand its interactions and effects in various biological systems.
ANone:* Molecular Formula: C9H10O3* Molecular Weight: 166.17 g/mol
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule. This technique is particularly useful for understanding the stereochemistry of the compound, as highlighted by the study using (S)-2-Hydroxy-3-phenylpropanoic acid as an example of a stereospecific SN2 reaction. []
ANone: The provided research papers don't specify stability data for (S)-2-Hydroxy-3-phenylpropanoic acid under various conditions or its material compatibility. Investigating these aspects would require dedicated stability studies assessing factors like temperature, pH, light exposure, and potential interactions with different materials.
ANone: The provided abstracts don't mention any intrinsic catalytic properties of (S)-2-Hydroxy-3-phenylpropanoic acid. While it's not typically used as a catalyst, its role as a substrate analog for enzymes suggests it might participate in specific reactions within biological systems.
A: While the provided abstracts don't explicitly discuss computational studies on (S)-2-Hydroxy-3-phenylpropanoic acid, researchers utilized X-ray crystallography to analyze penicillopepsin complexes with inhibitors containing (S)-2-Hydroxy-3-phenylpropanoic acid as a building block. [, ] These structural insights can be valuable for further computational modeling and drug design efforts.
A: Researchers explored the structure-activity relationship by synthesizing a series of macrocyclic inhibitors of penicillopepsin incorporating (S)-2-Hydroxy-3-phenylpropanoic acid. [] They found that linking the P1 and P3 side chains influenced the inhibitors' binding affinity, highlighting the importance of conformational flexibility for activity.
ANone: Specific data regarding the stability and formulation of (S)-2-Hydroxy-3-phenylpropanoic acid is not available in the provided research papers. Further investigation into stability under various conditions and appropriate formulation strategies would be crucial for potential applications.
ANone: The provided research papers don't mention specific SHE regulations for (S)-2-Hydroxy-3-phenylpropanoic acid. As with any chemical substance, it's essential to handle it with appropriate safety measures and consult relevant safety data sheets.
ANone: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of (S)-2-Hydroxy-3-phenylpropanoic acid, are not discussed in the provided research papers. Further investigation would be needed to elucidate its pharmacokinetic profile.
ANone: The provided abstracts don't offer specific details on the efficacy of (S)-2-Hydroxy-3-phenylpropanoic acid in cell-based assays, animal models, or clinical trials. Further research is required to evaluate its therapeutic potential.
ANone: The provided research papers don't mention resistance mechanisms or cross-resistance related to (S)-2-Hydroxy-3-phenylpropanoic acid. Further investigations are necessary to assess these possibilities.
ANone: The provided research papers don't include specific information on the toxicity or safety profile of (S)-2-Hydroxy-3-phenylpropanoic acid. As with any chemical, it's crucial to handle it with care and consult relevant safety data sheets.
ANone: The provided abstracts don't discuss biomarkers related to (S)-2-Hydroxy-3-phenylpropanoic acid. Further research is needed to identify potential biomarkers for its activity or effects.
A: Researchers identified (S)-2-Hydroxy-3-phenylpropanoic acid using liquid chromatography-mass spectrometry (LC-MS) in a study investigating the serum metabolome of shrimp. [] This technique allows for the separation and identification of compounds based on their mass-to-charge ratio.
ANone: The provided research papers don't provide information on the environmental impact or degradation of (S)-2-Hydroxy-3-phenylpropanoic acid. Assessing its ecological effects and degradation pathways would require dedicated ecotoxicological studies.
ANone: The provided abstracts don't offer specific details about the dissolution rate or solubility of (S)-2-Hydroxy-3-phenylpropanoic acid in various media. Understanding its solubility profile would be essential for potential applications.
ANone: While the provided abstracts don't explicitly state the validation of analytical methods for (S)-2-Hydroxy-3-phenylpropanoic acid, it's crucial to ensure the accuracy, precision, and specificity of the analytical techniques employed.
ANone: The provided research papers don't provide information on the immunogenicity of (S)-2-Hydroxy-3-phenylpropanoic acid. Further investigation would be required to assess its potential to induce immune responses.
ANone: The provided research papers don't include information about interactions between (S)-2-Hydroxy-3-phenylpropanoic acid and drug transporters. Investigating these interactions would be essential for understanding its absorption, distribution, and elimination.
ANone: The provided research papers don't mention any effects of (S)-2-Hydroxy-3-phenylpropanoic acid on drug-metabolizing enzymes. Dedicated studies would be needed to assess its potential for enzyme induction or inhibition.
ANone: The provided abstracts don't offer specific information on the biocompatibility or biodegradability of (S)-2-Hydroxy-3-phenylpropanoic acid. Investigating these aspects would be crucial for understanding its fate and potential effects in biological systems.
ANone: The provided research papers don't mention specific recycling or waste management strategies for (S)-2-Hydroxy-3-phenylpropanoic acid. As with any chemical, it's crucial to dispose of it responsibly and following appropriate waste management regulations.
ANone: Researchers can leverage various tools and resources for studying (S)-2-Hydroxy-3-phenylpropanoic acid, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

